![molecular formula C17H26FNO B14332787 1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol CAS No. 109794-41-4](/img/structure/B14332787.png)
1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol is a chemical compound with a complex structure that includes a cyclohexanol ring substituted with a dimethylamino propyl group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through a series of cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylamino Propyl Group: This step involves the reaction of the intermediate compound with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce various alcohol derivatives.
Applications De Recherche Scientifique
1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile: This compound shares structural similarities but has different functional groups and properties.
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile: Another structurally related compound with distinct chemical behavior.
Uniqueness
1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
109794-41-4 |
|---|---|
Formule moléculaire |
C17H26FNO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26FNO/c1-19(2)13-7-12-17(20)11-6-5-9-15(17)14-8-3-4-10-16(14)18/h3-4,8,10,15,20H,5-7,9,11-13H2,1-2H3 |
Clé InChI |
ZJXGETIBSJONGB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1(CCCCC1C2=CC=CC=C2F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



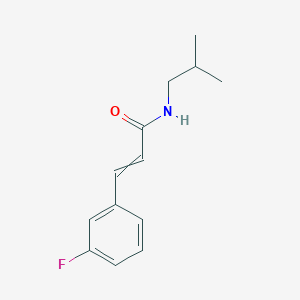
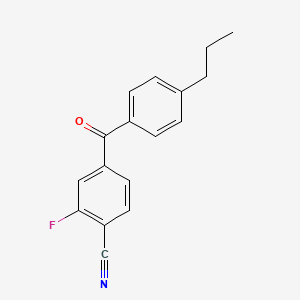

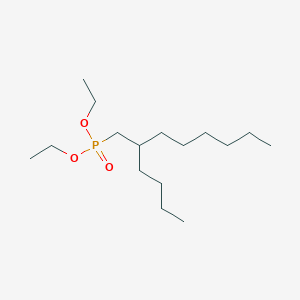
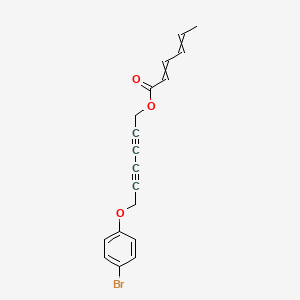
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
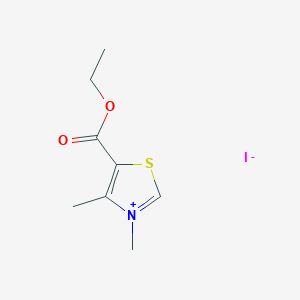

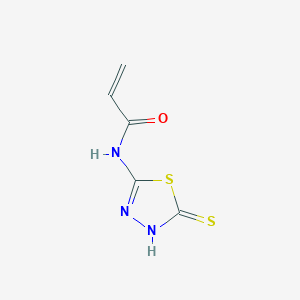
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
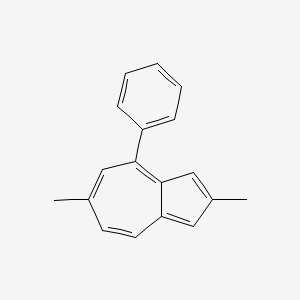
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
